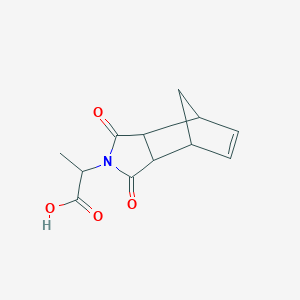
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid
Übersicht
Beschreibung
The compound “2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid” is a chemical compound with a molecular weight of 365.14 . It is also known as 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1 . This code can be used to generate a 3D model of the molecule for further analysis .Physical and Chemical Properties Analysis
This compound is a white to very pale yellow crystal or powder . The compound’s CAS Number is 125700-73-4 .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
- The compound, under the name N‐Phthaloyl‐dl‐alanine, has been studied for its crystal structure. It forms centrosymmetric dimers linked by carboxyl O—H⋯O hydrogen bonds, showcasing a staggered conformation between propanoic acid and phthaloyl moieties (Wheeler, Gordineer, & Deschamps, 2004).
Photoremovable Protecting Groups
- 1,3-dioxoindan-2-yl carboxylic acid esters, closely related to the compound, are used as photoremovable protecting groups, releasing corresponding acids and by-products like indan-1-one and indan-1,3-dione upon reaction with hydrogen atom or electron donors (Literák, Hroudná, & Klán, 2008).
Polymer Chemistry
- Derivatives of the compound have been synthesized for use in thiol-Michael coupling and ring-opening metathesis polymerization, demonstrating their potential in creating functional dendronized polymers (Liu, Burford, & Lowe, 2014).
Anticancer and Antimicrobial Activities
- Novel derivatives containing methanoisoindole units have shown significant anticancer activity against C6 gliocarcinoma cells in rats, along with antimicrobial activity against human pathogens. These derivatives also exhibited inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).
Other Applications
- Its derivatives are also explored in diverse fields like NMR spectral assignments, synthetic methods for related compounds, and studies on their interaction with other molecules, as seen in various studies spanning over decades (Shiotani et al., 1988), (Orlinskii, 1996), (Pfoertner, 1975).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid” are currently unknown. The compound is a specialty product for proteomics research
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in proteomics research
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a specialty product for proteomics research
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not well-documented in the available literature
Eigenschaften
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h2-3,5-9H,4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVLLMAEAFDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL](/img/structure/B3259649.png)
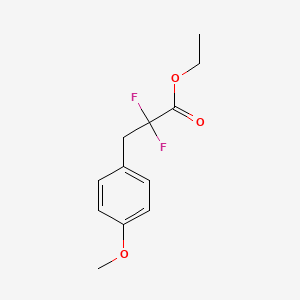
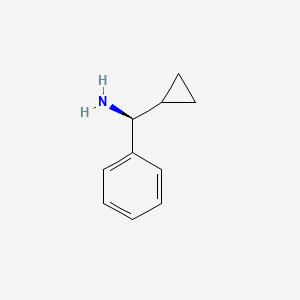
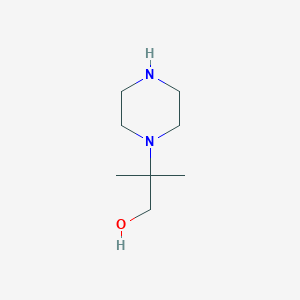



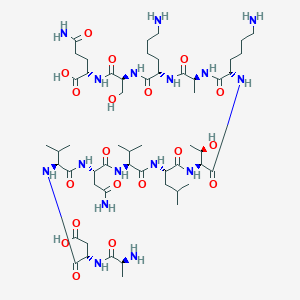
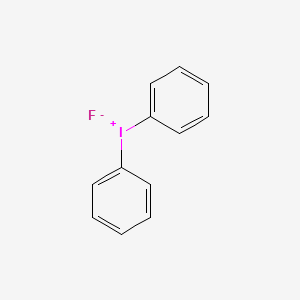
![2-[(Phenoxycarbonyl)amino]propanoic acid](/img/structure/B3259695.png)

![Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-](/img/structure/B3259709.png)
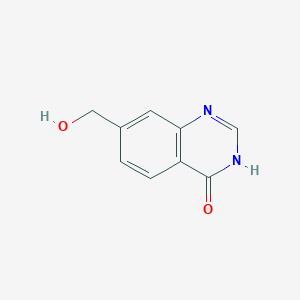
![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)
